2-Methoxy-5-(pyridin-3-yl)benzoic acid
Overview
Description
2-Methoxy-5-(pyridin-3-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a methoxy group at the second position and a pyridin-3-yl group at the fifth position on the benzoic acid ring
Scientific Research Applications
2-Methoxy-5-(pyridin-3-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a ligand in coordination chemistry and can be used to study metal-ligand interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(pyridin-3-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and 3-bromopyridine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-methoxybenzoic acid with 3-bromopyridine in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be carried out using ammonia (NH3) or amines.
Major Products:
Oxidation: Formation of 2-carboxy-5-(pyridin-3-yl)benzoic acid.
Reduction: Formation of 2-methoxy-5-(piperidin-3-yl)benzoic acid.
Substitution: Formation of 2-halo-5-(pyridin-3-yl)benzoic acid or 2-amino-5-(pyridin-3-yl)benzoic acid.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(pyridin-3-yl)benzoic acid depends on its specific application:
Medicinal Chemistry: The compound may interact with specific proteins or enzymes, inhibiting their activity and leading to therapeutic effects.
Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
Comparison with Similar Compounds
2-Methoxybenzoic acid: Lacks the pyridin-3-yl group, making it less versatile in terms of chemical reactivity and applications.
5-(Pyridin-3-yl)benzoic acid: Lacks the methoxy group, which may affect its solubility and electronic properties.
2-Methoxy-5-(pyridin-2-yl)benzoic acid: Similar structure but with the pyridine ring attached at a different position, potentially leading to different chemical and biological properties.
Uniqueness: 2-Methoxy-5-(pyridin-3-yl)benzoic acid is unique due to the presence of both the methoxy and pyridin-3-yl groups, which confer distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methoxy-5-pyridin-3-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-4-9(7-11(12)13(15)16)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWKISQBVYFWTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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